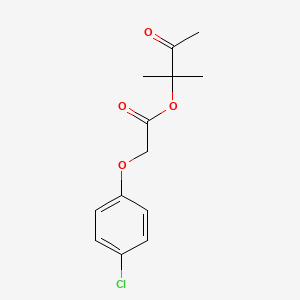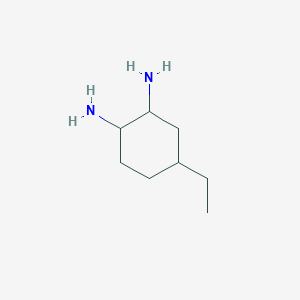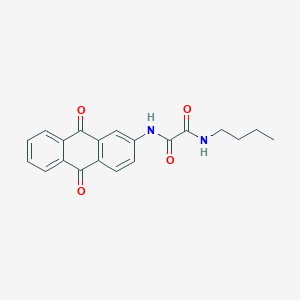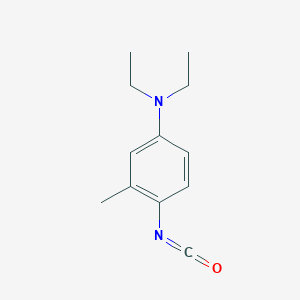![molecular formula C12H12O3P+ B14351941 Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium CAS No. 91271-19-1](/img/no-structure.png)
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxynaphthalene moiety, and an oxophosphanium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium typically involves the reaction of 5-methoxynaphthalene with a suitable phosphonium reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxophosphanium group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
類似化合物との比較
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium can be compared with other similar compounds, such as:
- Hydroxy[(5-methoxynaphthalen-1-yl)methyl]phosphonium
- Methoxy[(5-hydroxynaphthalen-1-yl)methyl]oxophosphanium
- Hydroxy[(5-methoxynaphthalen-1-yl)methyl]phosphine oxide
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific combination of hydroxy, methoxy, and oxophosphanium groups, which confer distinct chemical and biological properties.
特性
| 91271-19-1 | |
分子式 |
C12H12O3P+ |
分子量 |
235.19 g/mol |
IUPAC名 |
hydroxy-[(5-methoxynaphthalen-1-yl)methyl]-oxophosphanium |
InChI |
InChI=1S/C12H11O3P/c1-15-12-7-3-5-10-9(8-16(13)14)4-2-6-11(10)12/h2-7H,8H2,1H3/p+1 |
InChIキー |
PACAUIYONUHOCA-UHFFFAOYSA-O |
正規SMILES |
COC1=CC=CC2=C(C=CC=C21)C[P+](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)

![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)



![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
